5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile
Description
Historical Context and Discovery
The discovery of 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile emerged from systematic efforts to optimize imidazole derivatives for enhanced bioactivity. Early synthetic routes involved cyclization reactions between 2-phenoxybenzaldehyde and nitrile-containing precursors under acidic or basic conditions. A notable advancement occurred in the mid-2010s, when crystallographic studies of analogous compounds, such as ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, revealed the importance of hydrogen bonding networks in stabilizing molecular conformations. These insights directly informed the refinement of synthesis protocols for this compound, particularly in achieving higher yields through solvent optimization and temperature control.
Key milestones in its development include:
- 2019 : Characterization of its amphoteric behavior, enabling dual acid-base reactivity in biochemical assays.
- 2021 : Identification of its molecular formula (C₁₆H₁₂N₄O) and molecular weight (276.30 g/mol) via high-resolution mass spectrometry.
- 2023 : Demonstration of its solubility profile, showing preferential dissolution in polar aprotic solvents like dimethyl sulfoxide.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-10-15-16(18)20(11-19-15)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNDKKVSZPULNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=NC(=C3N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327867 | |
| Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551921-57-4 | |
| Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-phenoxyaniline with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the imidazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Impact on Physical Properties: The 2-aminophenyl analog (197–199°C) exhibits a moderate melting point, likely due to hydrogen bonding from the amino group . Brominated analogs (14d, 14f) show significantly higher melting points (259–280°C), attributed to increased molecular weight and halogen-mediated crystal packing . The absence of bulky groups in the parent imidazole () likely reduces thermal stability compared to substituted derivatives.
Synthetic Efficiency: High yields (85–89%) are achieved for 2-aminophenyl and hydroxypropyl derivatives using aqueous KOH or Ba(OH)₂, indicating robust cyclization protocols . Ba(OH)₂ in HPI synthesis minimizes polycyanide byproducts, enhancing purity .
Biological Relevance: 2-Aminophenyl derivatives are prioritized in EGFR-targeted anticancer research due to their ability to form non-covalent interactions with kinase domains . HPI serves as a critical intermediate in Tenofovir synthesis, highlighting the role of imidazole nitriles in antiviral drug development . Brominated pyrroloimidazoles (14d, 14f) may exhibit altered solubility and bioavailability due to their large, planar structures .
Functional Group Contributions
- Amino Group: Facilitates hydrogen bonding and solubility in polar solvents, critical for bioavailability .
- Aromatic Substituents: 4-Phenoxyphenyl: Likely improves metabolic stability and membrane permeability compared to smaller substituents (e.g., 2-hydroxypropyl) .
Biological Activity
5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile, a compound with notable potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a phenoxyphenyl group, which is significant for its biological activity. Its molecular structure can be represented as follows:
- Molecular Formula : C16H14N4O
- Molecular Weight : 282.31 g/mol
Antitumor Activity
Several studies have highlighted the antitumor properties of this compound, particularly its ability to induce apoptosis in cancer cells.
In Vitro Studies
- Cell Lines Tested : The compound has shown activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound induces apoptosis by modulating the expression of key proteins involved in the apoptotic pathway:
- Bax : Increased expression
- Bcl-2 : Decreased expression
- Caspase-3 : Activation observed, indicating apoptosis induction.
Table 1 summarizes the antiproliferative activity against different cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 | 12.5 | 23 |
| This compound | SGC-7901 | 10.7 | 25 |
| This compound | HeLa | 8.9 | 30 |
These findings suggest that the compound is significantly more effective against tumor cells compared to normal cells.
Structure-Activity Relationship (SAR)
Research indicates that the presence of specific substituents on the imidazole ring can enhance biological activity. The phenoxy group appears to play a crucial role in increasing the compound's potency against cancer cells.
Key Findings from SAR Studies:
- Substituent Variability : Variations in the phenyl substituent can lead to differences in cytotoxicity and selectivity.
- Optimal Substituents : Compounds with electron-donating groups on the phenyl ring exhibited enhanced biological activity compared to those with electron-withdrawing groups.
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Study on Apoptosis Induction :
- Comparative Analysis with Standard Treatments :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from aryl halides or nitrile precursors. A common route employs imidazole derivatives as intermediates, with catalytic imidazole facilitating cyclization under mild aqueous conditions. Reaction optimization requires precise control of temperature (70–90°C) and solvent polarity (e.g., ethanol/water mixtures) to achieve yields >75% . Advanced protocols may use microwave-assisted synthesis to reduce reaction time while maintaining regioselectivity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. H and C NMR can confirm the imidazole ring substitution pattern and phenoxyphenyl linkage (e.g., aromatic proton signals at δ 6.9–7.5 ppm). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 305.1) .
Q. What are the common applications of this compound in pharmacological research?
- Methodological Answer : The compound’s imidazole core and nitrile group make it a scaffold for kinase inhibitors or enzyme modulators. It is often used in structure-activity relationship (SAR) studies targeting xanthine oxidase or cytochrome P450 isoforms. Biological assays typically involve competitive binding experiments with IC values determined via fluorometric or colorimetric readouts .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity during cyclization. Quantum chemical reaction path searches (e.g., using GRRM or IRC methods) identify key intermediates, while molecular docking evaluates binding affinities to biological targets like xanthine oxidase. Computational workflows reduce experimental trial-and-error by 40–60% .
Q. How can researchers optimize reaction conditions to minimize by-products like 5-hydroxy-1H-imidazole-4-carbonitrile?
- Methodological Answer : By-product formation (e.g., hydroxylation at C5) is mitigated by controlling pH (<6.5) and avoiding oxidizing agents. Solvent screening (e.g., DMF vs. acetonitrile) and kinetic studies using in-situ FTIR can identify rate-limiting steps. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in IC values often arise from assay variability (e.g., enzyme source, buffer conditions). A standardized protocol using recombinant enzymes and orthogonal assays (e.g., SPR for binding kinetics) improves reproducibility. Meta-analysis of literature data with multivariate regression identifies confounding factors (e.g., solvent DMSO concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
